1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

Catalog No.
S847971
CAS No.
1373916-40-5
M.F
C10H12ClF2NO
M. Wt
235.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylam...

CAS Number

1373916-40-5

Product Name

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

IUPAC Name

1-[2-chloro-4-(2,2-difluoroethoxy)phenyl]ethanamine

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.66 g/mol

InChI

InChI=1S/C10H12ClF2NO/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,6,10H,5,14H2,1H3

InChI Key

QIXPUVHOGFXGLQ-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine is a synthetic organic compound characterized by the molecular formula C10H12ClF2NC_{10}H_{12}ClF_2N. Its structure features a chloro group and a difluoroethoxy moiety attached to a phenyl ring, along with an ethylamine group. This unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Substitution Reactions: The chloro group can be substituted by nucleophiles, such as sodium methoxide, leading to the formation of methoxy derivatives.
  • Reduction and Oxidation: The ethylamine group can be oxidized to form imines or reduced to yield secondary amines. Common reducing agents include lithium aluminum hydride, while oxidizing agents can include potassium permanganate.
  • Coupling Reactions: The phenyl ring can participate in coupling reactions like Suzuki or Heck coupling, allowing for the synthesis of more complex aromatic compounds. These reactions typically require catalysts such as palladium complexes.

The biological activity of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoroethoxy group enhances binding affinity, while the ethylamine moiety modulates activity. Research indicates that this compound may exhibit pharmacological effects relevant to various therapeutic areas, although detailed studies on its efficacy and mechanism of action are still ongoing.

The synthesis of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine typically involves several steps:

  • Formation of 1-Chloro-4-(2,2-difluoroethoxy)benzene: This intermediate is synthesized by reacting 1-chloro-4-nitrobenzene with 2,2-difluoroethanol in the presence of a base like potassium carbonate.
  • Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amine using palladium on carbon (Pd/C) and hydrogen gas.
  • Alkylation: The resulting amine is alkylated with ethyl bromide or another suitable alkyl halide to yield the target compound.

Industrial methods may optimize these steps for improved yield and efficiency using continuous flow reactors and automated processes.

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for new drug development.
  • Chemical Research: It can be utilized in synthetic organic chemistry for creating more complex molecules through various coupling reactions.
  • Agricultural Chemistry: Its unique properties may allow for applications in agrochemicals or as a pesticide component.

Research into the interaction of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine with biological targets is crucial for understanding its pharmacological potential. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways or signal transduction. Further investigation is necessary to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine, including:

Compound NameStructural DifferencesUnique Properties
1-Chloro-4-(2,2-difluoroethoxy)benzeneLacks the ethylamine groupLess versatile in biological applications
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-methanamineContains a methanamine instead of an ethylamineDifferent reactivity profile
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-propylamineFeatures a propylamine groupInfluences physical and chemical properties

The uniqueness of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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